Cas no 332176-89-3 (N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide)

N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a brominated benzamide derivative featuring a tetrazole functional group, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of the 4-bromophenyl moiety contributes to its potential as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling further derivatization. The tetrazole ring offers metabolic stability and bioisosteric properties, making it valuable for drug design, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility support its use in targeted molecular studies. This compound is suited for applications requiring precise structural modifications and high purity in research settings.
N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide structure
332176-89-3 structure
Product Name:N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS No:332176-89-3
MF:C14H10BrN5O
MW:344.166100978851
CID:5417394
Update Time:2025-06-14

N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-4-(tetrazol-1-yl)benzamide
    • N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
    • Inchi: 1S/C14H10BrN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21)
    • InChI Key: VSKHMSIEFYJEJF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1)(=O)C1=CC=C(N2C=NN=N2)C=C1

N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Pricemore >>

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Additional information on N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Research Brief on N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 332176-89-3)

N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 332176-89-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This molecule features a tetrazole moiety, which is known for its bioisosteric properties and its ability to mimic carboxylic acids, making it a valuable scaffold in the design of biologically active compounds. The presence of the 4-bromophenyl group further enhances its potential as a pharmacophore in targeting specific biological pathways.

Recent studies have explored the potential of N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide as a modulator of various biological targets, including enzymes and receptors involved in inflammatory and oncogenic processes. Preliminary in vitro assays have demonstrated its inhibitory activity against certain kinases, suggesting its utility in the development of targeted therapies for cancer and autoimmune diseases. The compound's unique structural features contribute to its binding affinity and selectivity, which are critical for minimizing off-target effects.

In addition to its pharmacological potential, the synthesis and optimization of N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide have been the focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound with high purity and yield, facilitating further biological evaluation. Computational modeling and structure-activity relationship (SAR) studies have also provided insights into the molecular interactions that underpin its biological activity, guiding the design of derivatives with improved efficacy and safety profiles.

The pharmacokinetic properties of N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide are currently under investigation, with early data indicating favorable absorption and metabolic stability in preclinical models. These findings support its potential as a lead compound for further development. However, challenges such as solubility and bioavailability remain to be addressed, and ongoing research aims to optimize these parameters through structural modifications and formulation strategies.

In conclusion, N-(4-bromophenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide represents a promising candidate in the search for novel therapeutic agents. Its unique chemical structure and demonstrated biological activity warrant continued exploration, with the ultimate goal of translating these findings into clinically relevant treatments. Future studies will likely focus on elucidating its mechanism of action, expanding its therapeutic applications, and advancing it through the drug development pipeline.

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